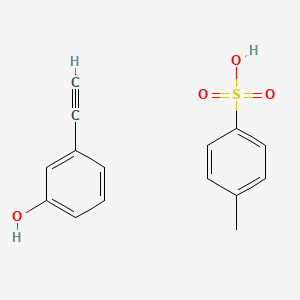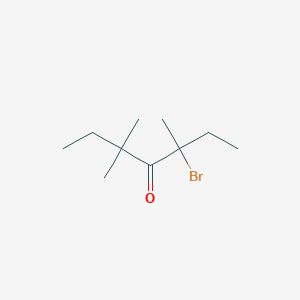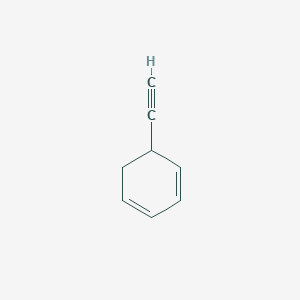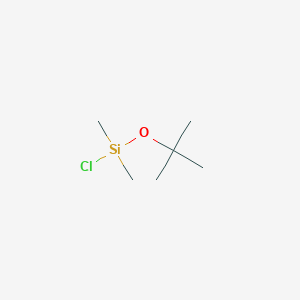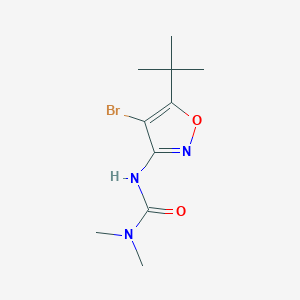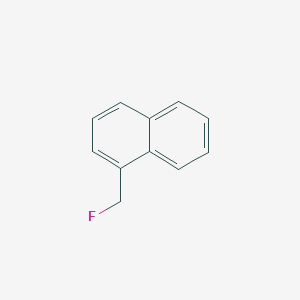
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a phosphane derivative with a cyclohexyl group and two 3,3-dimethylbut-1-yn-1-yl groups attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane typically involves the reaction of cyclohexylphosphine with 3,3-dimethylbut-1-yne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the cyclohexyl or 3,3-dimethylbut-1-yn-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to the specific type of reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions result in the formation of new phosphane derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane involves its interaction with molecular targets, such as enzymes or receptors, through its phosphorus atom and attached groups. The compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, biological systems, or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Cyclohexylphosphine: Similar to Cyclohexylbis(3,3-dimethylbut-1-yn-1-yl)oxo-lambda~5~-phosphane but lacks the 3,3-dimethylbut-1-yn-1-yl groups.
Dimethylphenylphosphine: Another phosphine derivative with different substituents.
Uniqueness
This compound is unique due to its specific combination of cyclohexyl and 3,3-dimethylbut-1-yn-1-yl groups attached to the phosphorus atom. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in catalysis, material science, and potentially in biological systems.
Eigenschaften
CAS-Nummer |
57045-04-2 |
|---|---|
Molekularformel |
C18H29OP |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
bis(3,3-dimethylbut-1-ynyl)phosphorylcyclohexane |
InChI |
InChI=1S/C18H29OP/c1-17(2,3)12-14-20(19,15-13-18(4,5)6)16-10-8-7-9-11-16/h16H,7-11H2,1-6H3 |
InChI-Schlüssel |
DJYGQXAGRMNZSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CP(=O)(C#CC(C)(C)C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
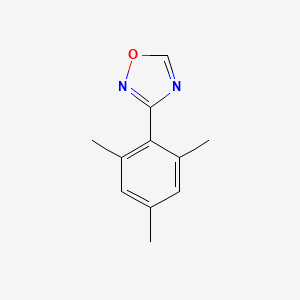
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
